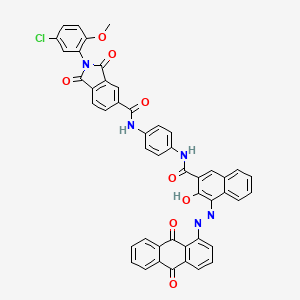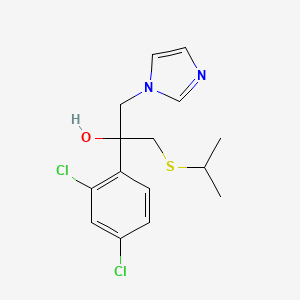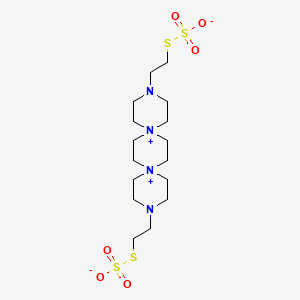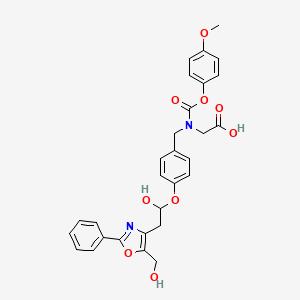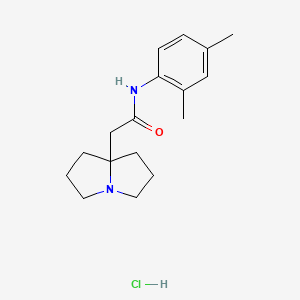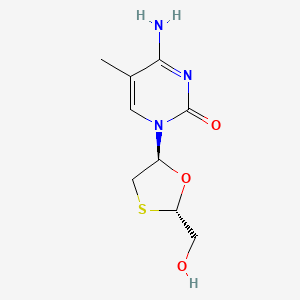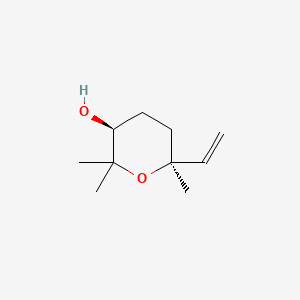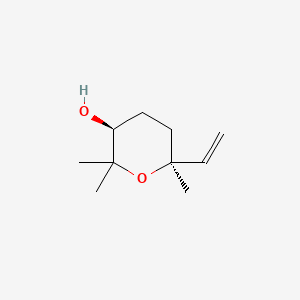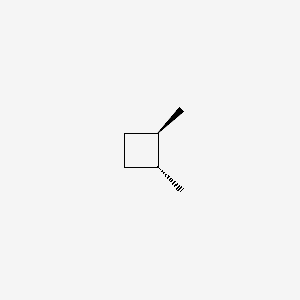
trans-1,2-Dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Dimethylcyclobutane: is an organic compound with the molecular formula C₆H₁₂ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of 1,2-dimethylcyclobutane, where the methyl groups are on opposite sides of the cyclobutane ring, making it more stable than its cis counterpart due to reduced steric strain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclobutane can be synthesized through various methods, including:
Cyclization Reactions: Starting from 1,4-dibromo-2,3-dimethylbutane, cyclization can be achieved using a strong base like sodium amide (NaNH₂) in liquid ammonia.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,2-Dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms on the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclobutanes.
Applications De Recherche Scientifique
trans-1,2-Dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cycloalkanes.
Biology: Research on its biological activity and potential as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-1,2-dimethylcyclobutane involves its interaction with various molecular targets and pathways. Due to its stable trans configuration, it exhibits lower steric strain, making it less reactive compared to its cis isomer. The compound’s effects are primarily exerted through its participation in chemical reactions, where it acts as a substrate or intermediate .
Comparaison Avec Des Composés Similaires
cis-1,2-Dimethylcyclobutane: The cis isomer with both methyl groups on the same side of the ring, exhibiting higher steric strain and lower stability.
1,3-Dimethylcyclobutane: A positional isomer with methyl groups on the first and third carbon atoms.
Cyclobutane: The parent compound without any methyl substituents
Uniqueness: trans-1,2-Dimethylcyclobutane is unique due to its trans configuration, which reduces steric strain and increases stability compared to its cis isomer. This makes it an ideal compound for studying stereochemical effects and conformational analysis in cycloalkanes .
Propriétés
Numéro CAS |
15679-02-4 |
|---|---|
Formule moléculaire |
C6H12 |
Poids moléculaire |
84.16 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dimethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
IVAGOJQDJFWIRT-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]1C |
SMILES canonique |
CC1CCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


